Target Engagement Profile: TrkA Inhibition as a Key Differentiator from CB1-Focused Biphenyl-Pyrazolecarboxamides
Database annotation indicates that N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a TrkA inhibitor, contrasting with the well-characterized CB1 receptor antagonism of analogs like SR141716A [1][2]. While numerical affinity data for this specific compound is not publicly available, its mechanism-based classification provides a critical selection criterion: it is a tool for probing TrkA-dependent pathways, not cannabinoid signaling. This functional annotation differentiates it from biphenyl-pyrazolecarboxamides in patent US20070276001, which are explicitly designed for CB1 antagonism.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | TrkA kinase inhibition (annotated) |
| Comparator Or Baseline | CB1 receptor (inverse agonism/antagonism) for compounds in patent US20070276001 |
| Quantified Difference | Qualitatively distinct primary target, leading to completely divergent biological applications. |
| Conditions | Database annotation vs. patent functional characterization. |
Why This Matters
For researchers studying neurotrophin signaling or TrkA-driven pathologies, this compound offers a mechanism-based starting point that is fundamentally different from the widely available CB1-targeting pyrazoles, preventing wasted experimentation on an irrelevant pathway.
- [1] DrugMAP. (n.d.). N-(phenylpyrazolyl)benzamide derivative 1 (DM0ZJX7). Retrieved May 8, 2026. View Source
- [2] Tung, R. (2006). Biphenyl-pyrazolecarboxamide compounds. Patent No. US20070276001. View Source
